molecular formula C11H7ClO4S B11995659 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- CAS No. 61942-49-2

2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B11995659
CAS No.: 61942-49-2
M. Wt: 270.69 g/mol
InChI Key: QUPQXBHYBOKBOC-UHFFFAOYSA-N
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Description

This compound is a furan-based aldehyde derivative featuring a 4-chlorophenylsulfonyl substituent at the 5-position of the furan ring.

Properties

CAS No.

61942-49-2

Molecular Formula

C11H7ClO4S

Molecular Weight

270.69 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonylfuran-2-carbaldehyde

InChI

InChI=1S/C11H7ClO4S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-7H

InChI Key

QUPQXBHYBOKBOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C=O)Cl

Origin of Product

United States

Preparation Methods

Direct Electrophilic Sulfonation

Electrophilic sulfonation of furans typically requires activated substrates due to the ring’s inherent electron density. In the case of 2-furancarboxaldehyde, the aldehyde group acts as a moderate electron-withdrawing group, directing electrophiles to the 5-position. A method adapted from the synthesis of 4-chlorobenzenesulfonyl compounds involves reacting 2-furancarboxaldehyde with 4-chlorobenzenesulfonyl chloride under acidic conditions.

Reaction Conditions :

  • Solvent : Dichloromethane or chlorobenzene

  • Catalyst : Lewis acids (e.g., AlCl₃) at 0–5°C

  • Yield : ~45% (based on analogous sulfonations)

The reaction proceeds via generation of a sulfonium ion intermediate, which attacks the furan’s 5-position. The aldehyde group remains intact due to its orthogonal reactivity.

Coupling Reactions with Sulfonyl Chlorides

Metal-Mediated Cross-Coupling

Palladium or copper catalysts enable coupling between halogenated furans and sulfonyl chlorides. For example, 5-bromo-2-furancarboxaldehyde reacts with 4-chlorobenzenesulfonyl chloride in the presence of a Pd(PPh₃)₄ catalyst and a base (e.g., K₂CO₃).

Optimized Protocol :

  • Molar Ratio : 1:1.2 (furan:sulfonyl chloride)

  • Temperature : 80–100°C

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 60–70%

This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.

Oxidation of Sulfide Intermediates

Thioether to Sulfone Conversion

An alternative route involves synthesizing 5-(4-chlorophenylthio)-2-furancarboxaldehyde followed by oxidation to the sulfone. Oxidation with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide/acetic acid achieves this transformation.

Oxidation Conditions :

  • Oxidant : 3 equiv. mCPBA in dichloromethane

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 12–24 hours

  • Yield : 75–80%

This method benefits from high regioselectivity and compatibility with the aldehyde group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct SulfonationSingle-step, minimal purificationLow yield, requires strong acids45–50%
Cross-CouplingHigh selectivity, mild conditionsCostly catalysts60–70%
Sulfide OxidationHigh yield, scalableMulti-step synthesis75–80%

Key Insight : The sulfide oxidation route offers the highest yield but requires pre-synthesis of the thioether intermediate. Cross-coupling balances efficiency and practicality for laboratory-scale production.

Experimental Optimization and Characterization

Spectral Validation

1H NMR Analysis :

  • Aldehyde Proton : δ 9.8–10.1 ppm (singlet)

  • Furan Protons : δ 6.5–7.2 ppm (doublets, J = 3.3–3.5 Hz)

  • Aromatic Protons : δ 7.4–7.6 ppm (4-chlorophenyl group)

IR Spectroscopy :

  • C=O Stretch : 1680–1700 cm⁻¹

  • S=O Stretch : 1150–1170 cm⁻¹

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: 5-[(4-chlorophenyl)sulfonyl]-2-furancarboxylic acid.

    Reduction: 5-[(4-chlorophenyl)sulfonyl]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Pharmaceuticals :
    • The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It can be utilized to introduce the furan moiety into drug candidates, enhancing biological activity.
    • Case Study : A study demonstrated the synthesis of novel anti-cancer agents using derivatives of 2-furancarboxaldehyde, which showed promising cytotoxicity against cancer cell lines.
  • Synthesis of Sulfonamide Derivatives :
    • The sulfonyl group in this compound allows for the formation of sulfonamide derivatives, which are known for their antibacterial properties.
    • Example : Research has indicated that modifications to the sulfonamide group can lead to compounds with improved efficacy against resistant bacterial strains.
  • Ligand in Coordination Chemistry :
    • The compound can act as a ligand in coordination complexes, which are essential in catalysis and material science.
    • Data Table : Summary of coordination complexes formed with 2-furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-.
Complex TypeMetal IonApplication AreaReference
[M(II)(L)]Cu(II)Catalysis
[M(III)(L)]Fe(III)Material Science

Applications in Material Science

  • Polymer Chemistry :
    • The compound can be used as a monomer or cross-linking agent in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
    • Case Study : A recent study showed that incorporating this compound into polyurethanes improved their resistance to heat and chemicals.
  • Dyes and Pigments :
    • Due to its chromophoric nature, it can be used in dye formulations, providing vibrant colors and stability.
    • Example : The synthesis of colorants for textiles has been explored, showing good fastness properties.

Environmental Impact and Safety

While exploring its applications, it is crucial to consider the environmental impact and safety profiles of 2-furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-. Regulatory assessments indicate potential risks associated with its use in large quantities due to skin irritation and environmental toxicity.

  • Safety Data :
    • Causes skin irritation (H315).
    • Causes serious eye irritation (H319).

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chlorophenylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain biological targets, contributing to its observed biological activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- C₁₁H₇ClO₄S 4-Cl-C₆H₄-SO₂- ~296.69 (hypothetical) N/A Antimicrobial, agrochemical intermediate
5-(4-Chlorophenyl)-2-furancarboxaldehyde (CAS 34035-03-5) C₁₁H₇ClO₂ 4-Cl-C₆H₄- 206.63 128–131 Flavoring, antimicrobial
5-[4-(Ethylsulfonyl)phenyl]-2-furancarboxaldehyde (CAS 578007-97-3) C₁₃H₁₂O₄S 4-(C₂H₅-SO₂-)-C₆H₄- 264.30 N/A Agrochemicals, pharmaceuticals
5-(4-Fluorophenyl)-2-furancarboxaldehyde (CAS 33342-17-5) C₁₁H₇FO₂ 4-F-C₆H₄- 190.17 N/A Enzyme inhibition, antimicrobial

Biological Activity

2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]- is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a carboxaldehyde group, and a sulfonyl moiety attached to a chlorophenyl group. The unique structure contributes to its biological properties, including interactions with various biological targets.

The mechanism of action for 2-furancarboxaldehyde derivatives often involves:

  • Enzyme Inhibition : The sulfonyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The chlorophenyl group can influence receptor binding, affecting signal transduction pathways.
  • Antimicrobial Activity : The furan ring has been associated with the inhibition of bacterial growth and biofilm formation.

Antimicrobial Activity

Research indicates that compounds similar to 2-furancarboxaldehyde, particularly those containing furan and sulfonyl groups, exhibit significant antimicrobial properties. For instance:

  • Activity Against Gram-positive Bacteria : Studies have shown that derivatives can inhibit the growth of Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) as low as 8 μg/mL .
  • Biofilm Inhibition : Certain derivatives prevent biofilm formation by pathogenic bacteria, which is crucial for treating chronic infections .
CompoundMIC (μg/mL)Target Bacteria
F1058Staphylococcus aureus
F10616Bacillus subtilis
F107>64E. coli

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Mechanisms Identified : Induction of apoptosis and inhibition of cell migration.

Case Studies

  • Antiviral Activity : A study synthesized related sulfonamide derivatives that demonstrated antiviral activity against tobacco mosaic virus (TMV). The structural modifications significantly impacted their effectiveness .
  • Synergistic Effects : Research has shown that combining 2-furancarboxaldehyde derivatives with conventional antibiotics enhances their efficacy against resistant strains of bacteria. For example, the combination with gentamicin improved wound healing in infected models .

Q & A

Basic Research Questions

What are the established synthetic routes for 2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-, and how are reaction conditions optimized?

The synthesis typically involves introducing the 4-chlorophenylsulfonyl group to the furan ring. A common approach is the sulfonylation of 5-amino-2-furancarboxaldehyde using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine. Reaction conditions (temperature: 0–25°C; solvent: dichloromethane or DMF) are critical for yield optimization. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance regioselectivity . Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .

How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogues?

Key characterization tools include:

  • NMR : The aldehyde proton (δ ~9.8 ppm, singlet) and sulfonyl-linked aromatic protons (δ ~7.6–8.0 ppm) are diagnostic. Chlorine substituents split aromatic signals into distinct doublets .
  • IR : Stretching vibrations for C=O (aldehyde, ~1680 cm⁻¹) and S=O (sulfonyl, ~1350–1150 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 271 (C₁₁H₈ClO₄S⁺) and fragments like [C₆H₃ClO₂S⁺] (m/z 175) validate the structure .

What solvents and storage conditions are recommended to ensure compound stability?

The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (N₂/Ar). Solubility is highest in polar aprotic solvents (DMF, DMSO) and moderate in dichloromethane. Aqueous solutions degrade rapidly due to hydrolysis of the sulfonyl group .

Advanced Research Questions

How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl group activates the furan ring toward nucleophilic attack at the 5-position by withdrawing electron density, as shown in computational studies (DFT calculations). For example, in SNAr reactions with amines, the 5-sulfonyl substituent lowers the energy barrier for substitution by 15–20 kcal/mol compared to non-sulfonylated analogues . Kinetic studies using HPLC or in-situ FTIR can monitor reaction progress .

What computational methods are used to predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to assess binding affinities. The sulfonyl group forms hydrogen bonds with active-site residues (e.g., Tyr, Lys), while the chlorophenyl moiety engages in hydrophobic interactions. QSAR models based on substituent Hammett constants (σₚ ≈ 0.23 for 4-Cl) predict enhanced inhibitory activity against oxidoreductases .

How can this compound be quantified in complex biological matrices (e.g., cell lysates)?

LC-MS/MS with MRM (multiple reaction monitoring) is preferred. Use a C18 column (2.6 µm, 100 Å) and a gradient of 0.1% formic acid in acetonitrile/water. Quantify via transitions m/z 271 → 175 (sulfonyl fragment) and 271 → 96 (furan ring). Limit of detection (LOD) is ~0.1 ng/mL in spiked plasma .

What contradictory findings exist regarding its biological activity, and how can they be resolved?

Some studies report antiproliferative activity in cancer cells (IC₅₀ = 10 µM in KB 3-1 oral cancer), while others show no effect below 50 µM. Contradictions may arise from assay conditions (e.g., serum-free media vs. serum-containing). Resolve via standardized MTT assays with controlled FBS levels (5–10%) and ROS scavengers (e.g., NAC) to isolate cytotoxicity mechanisms .

How does the compound’s role in natural product biosynthesis inform synthetic strategies?

In garlic extracts and pomegranate rinds, 2-Furancarboxaldehyde derivatives act as signaling molecules. Biosynthetic pathways involve shikimate-derived precursors. Mimicking these pathways, chemoenzymatic synthesis using horseradish peroxidase (HRP) can yield stereoselective derivatives .

Methodological Tables

Table 1: Optimization of Sulfonylation Reaction

ParameterOptimal RangeImpact on Yield
Temperature0–25°C>80% at 10°C
SolventDMF95% purity
BaseTriethylamine85% conversion
Reaction Time12–18 hoursMinimal byproducts
Source: Adapted from

Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 9.8 (s, CHO), 7.8 (d, J=8.5 Hz, Ar-H)
IR1680 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O)
HRMS[M+H]⁺ 271.0124 (calc. 271.0121)

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